
C21H18Cl2N6OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H18Cl2N6OS is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C21H18Cl2N6OS typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C21H18Cl2N6OS: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
C21H18Cl2N6OS: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of C21H18Cl2N6OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
C21H18Cl2N6O: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
C21H18Cl2N6S: Similar structure but without the oxygen atom, leading to different physical and chemical properties.
Uniqueness
The presence of both sulfur and oxygen atoms in C21H18Cl2N6OS imparts unique chemical and biological properties, making it distinct from its analogs. These differences can influence its solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H18Cl2N6OS |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
2,6-dichloro-N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N6OS/c1-11-8-12(2)25-21(24-11)31-10-18-27-15-9-13(4-6-16(15)29(18)3)26-20(30)14-5-7-17(22)28-19(14)23/h4-9H,10H2,1-3H3,(H,26,30) |
Clé InChI |
FACCAYRGNNVIPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)
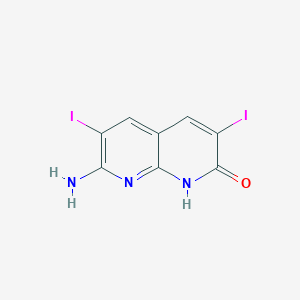
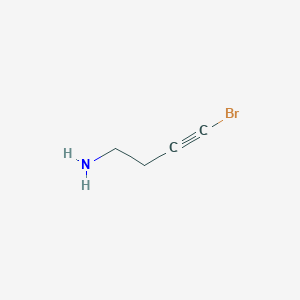
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
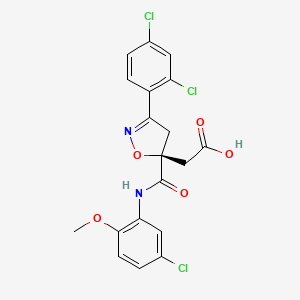


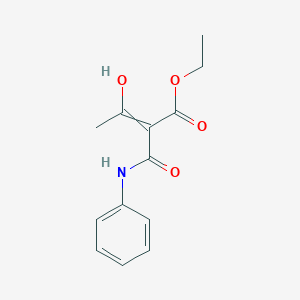
![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
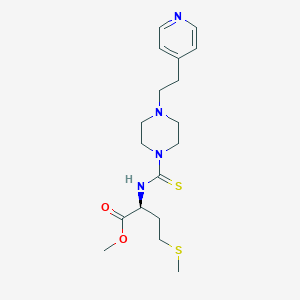
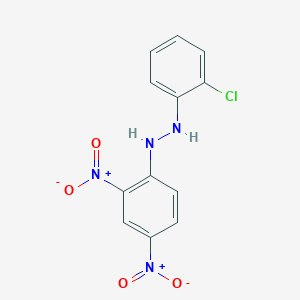
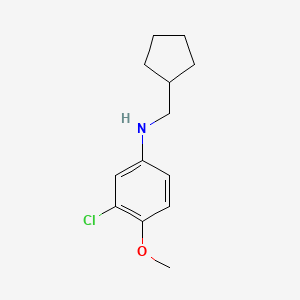
![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
